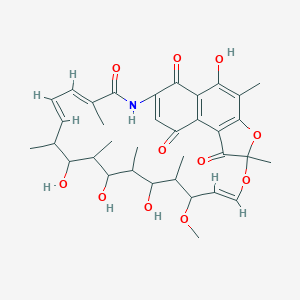

25-Deacetoxy-25-hydroxyrifamycin S

Description

Properties

IUPAC Name |

(9E,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,38-41H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMLZCCJKKGSFH-DRPSXBIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17555-51-0 | |

| Record name | 25-Deacetoxy-25-hydroxyrifamycin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017555510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Chemical Synthesis and Structural Elucidation of 25 Deacetoxy 25 Hydroxyrifamycin S

Synthetic Methodologies for the Preparation of 25-Deacetoxy-25-hydroxyrifamycin S and its Stereoisomers

The primary method for synthesizing this compound involves the chemical modification of existing rifamycin (B1679328) structures. The synthesis is achieved through the hydrolysis of the acetoxy group at the C-25 position of a parent rifamycin, such as Rifamycin S.

A common procedure involves treating the parent rifamycin, dissolved in a suitable solvent like methanol (B129727), with an alkaline reagent. google.com This process effectively removes the acetyl group (CH₃COO) at the C-25 position, replacing it with a hydroxyl group (-OH), thereby yielding the desired 25-desacetyl derivative. google.com Examples of alkaline reagents used in this hydrolysis include sodium hydroxide (B78521), sodium bicarbonate, and organic bases. google.com

For instance, one documented synthesis involves suspending 3-methylamino-rifamycin S in methanol and treating it with a 10% sodium hydroxide solution. After a short reaction time at room temperature, the mixture is acidified, and the product is extracted using a solvent like chloroform. The resulting 25-desacetyl-3-methylamino-rifamycin S is then purified through crystallization. google.com

The synthesis can also produce stereoisomers, such as 25-deacetoxy-25-epi-hydroxyrifamycin S. The "epi" configuration denotes a different stereochemical arrangement at the C-25 chiral center. The synthesis of this specific stereoisomer was undertaken to explore how an additional hydroxyl group, with a specific spatial orientation, might interact with bacterial DNA-dependent RNA polymerase. nih.gov While the synthesis was successful, the resulting compound did not show the expected increase in biological activity. nih.gov

Table 1: General Synthetic Process for 25-Desacetyl-rifamycins

| Step | Description | Reagents/Solvents Example | Reference |

|---|---|---|---|

| 1. Dissolution | The parent 25-acetyl-rifamycin is dissolved in a suitable solvent. | Methanol | google.com |

| 2. Hydrolysis | An alkaline reagent is added to the solution to hydrolyze the C-25 acetoxy group. | 10% Sodium Hydroxide | google.com |

| 3. Neutralization | The reaction is stopped and neutralized by adding an acid. | Citric Acid | google.com |

| 4. Extraction | The product is extracted from the aqueous solution using an organic solvent. | Chloroform | google.com |

Targeted Chemical Modifications of the Rifamycin Nucleus and Aliphatic Bridge in Related Compounds

To investigate structure-activity relationships and develop improved derivatives, researchers have extensively modified both the aromatic naphthoquinone nucleus and the aliphatic ansa bridge of rifamycins (B7979662).

Modifications of the Rifamycin Nucleus: The aromatic core of rifamycins presents several sites for chemical alteration, with the C-3 and C-4 positions being primary targets. nih.gov

C-3 Position: A wide array of substitutions at the C-3 position of rifamycin SV have been shown to produce active compounds. nih.gov The nature of the substituent is critical; electronegative groups at this position tend to enhance the inhibitory activity against RNA polymerase, whereas electron-donating groups can reduce it. nih.gov

Modifications of the Aliphatic Bridge: The ansa bridge is crucial for the compound's interaction with its biological target. Modifications to this chain are generally less tolerated than those on the nucleus, but specific changes have yielded compounds with interesting properties.

C-25 Position: The hydroxylation at C-25 to form this compound is a tolerated modification. nih.gov Further research has focused on adding bulky carbamate-linked groups at the C-25 position. nih.govresearchgate.net This strategy aims to create derivatives that can evade inactivation by bacterial resistance enzymes, such as ADP-ribosyltransferase (Arr), by sterically hindering the enzyme's ability to bind to and modify the antibiotic. nih.govresearchgate.net

C-24 Position: The synthesis of 24-desmethyl rifampicin (B610482), which lacks a methyl group on the ansa chain, has also been reported to have comparable or even enhanced activity against certain bacteria compared to rifampicin. nih.govresearchgate.net

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment in Research Contexts

A suite of advanced analytical techniques is employed to confirm the structure and assess the purity of this compound and related compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for detailed structural elucidation. researchgate.netacs.org 2D NMR techniques, such as COSY and HMBC, are used to assign signals and confirm the connectivity of atoms within the complex rifamycin structure. researchgate.netresearchgate.net For example, ¹H NMR can confirm the absence of the C-25 acetyl group's methyl protons and the presence of the new C-25 hydroxyl proton. nih.gov

Mass Spectrometry (MS): MS is critical for determining the molecular weight of the synthesized compounds. Soft ionization techniques like Electrospray Ionization (ESI) and Thermospray (TS) are particularly effective for rifamycins, as they typically yield prominent protonated molecular ions ([M+H]⁺) or sodium adducts ([M+Na]⁺) with minimal fragmentation. oup.comnih.govoup.com This allows for unambiguous confirmation of the molecular formula. researchgate.net

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the molecule. mdpi.com It can be used to observe changes such as the appearance of the O-H stretching band from the new hydroxyl group and the disappearance of the ester carbonyl band from the original acetoxy group. mdpi.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the separation, quantification, and purity assessment of rifamycins. nih.gov Reversed-phase columns, such as C8 and C18, are commonly used with mobile phases consisting of mixtures of buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile, methanol). nih.govbjmu.edu.cnresearchgate.net UV detection is typically set at a wavelength around 254 nm. nih.govdaneshyari.com HPLC methods can effectively separate the main compound from starting materials, by-products, and degradation products like rifampicin quinone and rifampicin N-oxide. nih.govcapes.gov.br

Supercritical Fluid Chromatography (SFC): SFC has emerged as a rapid and efficient alternative to HPLC for analyzing rifamycin impurities. nih.gov Using a diol column with a mobile phase of carbon dioxide and a modifier like methanol, SFC can achieve separation of rifampicin and its related impurities in significantly less time (e.g., under 4 minutes) compared to conventional HPLC methods. daneshyari.comnih.gov

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of the progress of synthetic reactions and for preliminary separation and purification of products. researchgate.neted.ac.uk

Table 2: Analytical Techniques for Rifamycin Characterization

| Technique | Application | Key Findings/Parameters | References |

|---|---|---|---|

| NMR | Structural Elucidation | ¹H and ¹³C chemical shifts, 2D correlations (COSY, HMBC) confirm atomic connectivity. | researchgate.netacs.orgresearchgate.net |

| Mass Spectrometry | Molecular Weight Determination | ESI-MS and TS-MS show clear [M+H]⁺ or [M+Na]⁺ ions. | researchgate.netoup.comnih.gov |

| FTIR | Functional Group Analysis | Identifies characteristic vibrations (e.g., O-H, C=O). | mdpi.commdpi.com |

| HPLC | Purity & Separation | Reversed-phase (C8, C18) columns, UV detection at ~254 nm. | nih.govresearchgate.netcapes.gov.br |

| SFC | Rapid Impurity Analysis | Faster separation than HPLC using CO₂-based mobile phase. | daneshyari.comnih.gov |

Biosynthetic Pathways and Engineering of Rifamycin Production

Microbial Origin of Rifamycin (B1679328) Precursors: Amycolatopsis mediterranei and Salinispora arenicola

The journey of rifamycin biosynthesis begins within specific actinomycete bacteria. Historically, Amycolatopsis mediterranei (formerly known as Streptomyces mediterranei) has been the most well-known producer of rifamycins (B7979662). nih.govwashington.edu This soil bacterium assembles the rifamycin backbone from precursors derived from both the shikimate and the acetate-malonate pathways. chimia.ch The shikimate pathway provides the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), a crucial building block for the aromatic chromophore of the rifamycin molecule. washington.educhimia.ch The ansa chain, the aliphatic bridge characteristic of this antibiotic class, is constructed through the condensation of acetate (B1210297) and propionate (B1217596) units. chimia.ch

More recently, the marine actinomycete Salinispora arenicola has been identified as another producer of rifamycins. nih.govuq.edu.au The discovery of rifamycin production in a marine organism suggests the potential for horizontal gene transfer of the biosynthetic gene cluster between terrestrial and marine actinomycetes. nih.gov Interestingly, both A. mediterranei and S. arenicola have been found to produce not only rifamycins but also related compounds called saliniketals, which are believed to arise from a common biosynthetic pathway. acs.org

Genetic and Enzymatic Determinants of Rifamycin Biosynthesis

The production of rifamycins is orchestrated by a large cluster of genes, often referred to as the "rif" cluster. nih.gov In A. mediterranei, this cluster, designated as the AM-rif cluster, contains all the necessary genetic information for the synthesis of the AHBA starter unit, the assembly of the polyketide chain, and the subsequent modifications that lead to the final rifamycin products. nih.govfrontiersin.org A homologous gene cluster, the SA-rif cluster, has been identified in Salinispora arenicola. nih.gov

The biosynthesis can be broadly divided into several key stages:

AHBA Synthesis: A set of genes within the rif cluster is dedicated to the production of 3-amino-5-hydroxybenzoic acid (AHBA), the starter unit for the polyketide synthase. nih.govwashington.edu

Polyketide Chain Assembly: A large, modular type I polyketide synthase (PKS) is responsible for the iterative condensation of acetate and propionate units to form the ansa chain. nih.govmdpi.com

Post-PKS Modifications: Following the formation of the initial macrocyclic intermediate, a series of tailoring enzymes, including oxidases, dehydrogenases, and methyltransferases, modify the structure to generate the diverse array of rifamycin analogs. mdpi.commdpi.com

A critical family of enzymes involved in these post-PKS modifications are the cytochrome P450 monooxygenases (CYPs). nih.govwikipedia.orgnih.gov These enzymes play a pivotal role in the oxidation of various positions on the rifamycin scaffold. nih.govmdpi.com In Salinispora arenicola, the cytochrome P450 enzyme Sare1259 has been shown to be a key player. nih.govnih.gov This single enzyme is believed to catalyze multiple oxidative rearrangement reactions on an early intermediate, 34a-deoxyrifamycin W, leading to the production of both saliniketals and rifamycins. nih.govacs.orgnih.gov Inactivation of specific P450 genes, such as rif-orf5 in A. mediterranei, has been shown to halt the biosynthetic pathway at the stage of rifamycin W, an intermediate preceding the formation of rifamycin B. mdpi.comnih.gov

Rational Approaches for Biosynthetic Pathway Engineering in Rifamycin Analog Production

The detailed understanding of the rifamycin biosynthetic pathway has opened up avenues for the rational engineering of this system to produce novel rifamycin analogs. acs.org By manipulating the genes within the rif cluster, researchers can alter the structure of the final product, potentially leading to compounds with improved efficacy or novel activities.

One of the primary strategies involves the targeted inactivation or modification of genes encoding the tailoring enzymes. For instance, deleting the gene rif-orf5, a putative cytochrome P450 monooxygenase, in A. mediterranei S699 resulted in the accumulation of several rifamycin W congeners. mdpi.com Similarly, the deletion of the rifT gene, which is thought to encode a dehydrogenase, led to the isolation of new 8-deoxy-rifamycin derivatives. mdpi.com

Another approach focuses on enhancing the production of desired rifamycins. This can be achieved by overexpressing key enzymes or by introducing genes from other organisms. For example, fusing the Vitreoscilla hemoglobin gene (vhb) to the cytochrome P450 gene rif-orf5 in A. mediterranei was shown to increase the production of rifamycin B by facilitating oxygen incorporation. nih.gov

These genetic manipulation techniques, including gene knockout and heterologous expression, provide powerful tools for combinatorial biosynthesis, allowing for the generation of a wide range of rifamycin derivatives that would be difficult to synthesize through traditional chemical methods. acs.org

Structure Activity Relationship Sar of 25 Deacetoxy 25 Hydroxyrifamycin S and Rifamycin Analogs

Correlation of C25 Modifications with Antimicrobial Activity and Enzyme Binding

Modifications at the C25 position of the ansa-chain of rifamycins (B7979662) have been shown to play a crucial role in their antimicrobial activity and interaction with bacterial enzymes. The presence of a hydroxyl group at C25, as seen in 25-deacetyl rifamycin (B1679328) derivatives, has been associated with improved intravenous efficacy in murine models of Staphylococcus aureus infection compared to their 25-O-acetyl counterparts. asm.org When comparing pairs of new chemical entities (NCEs) with identical structures except for the C25 substituent, the 25-hydroxyl variant demonstrated a lower 50% effective dose (ED50) in eight out of nine cases. asm.org

A significant aspect of C25 modification relates to overcoming enzymatic inactivation by ADP-ribosyltransferases (ARRs), a mechanism of resistance in some bacteria. nih.govresearchgate.net For instance, in Mycobacterium smegmatis, the endogenous ADP-ribosyl transferase inactivates rifampicin (B610482) by ribosylating the C23 hydroxyl group. researchgate.net However, the introduction of a carbamate (B1207046) group at the C25 position has been shown to create derivatives that are resilient to this inactivation. researchgate.net It is suggested that relatively large groups attached to the rifamycin core via a C25 carbamate linkage sterically hinder the ARR enzyme, preventing the inactivation of the adjacent C23 alcohol. researchgate.netnih.gov This steric hindrance diminishes the capacity of the rifamycin to bind productively to the enzyme, thereby avoiding modification. nih.govnih.gov

Table 1: Impact of C25 Substituents on Antimicrobial Efficacy

| C25 Substituent | Effect on Antimicrobial Activity | Reference |

|---|---|---|

| Hydroxyl (-OH) | Improved intravenous efficacy against S. aureus compared to O-acetyl. | asm.org |

| Carbamate | Prevents inactivation by ADP-ribosyl transferases in M. smegmatis. | researchgate.net |

| Bulky Carbamate Derivatives | Avoids enzymatic modification by lowering binding affinity to ARR enzymes. | nih.govnih.gov |

Influence of Substituents at Key Positions (e.g., C3, C21) on Biological Efficacy

The C3 and C21 positions of the rifamycin scaffold are also critical determinants of biological efficacy. Modifications at the C3 position, in particular, have been extensively explored to enhance the antimicrobial spectrum and overcome resistance. For example, the introduction of a morpholino group at the C3 position, in combination with C25 modifications, has been shown to influence the binding behavior of rifamycins to the ARR enzyme. nih.gov

Furthermore, appending aminoalkyl-aromatic ring tails to the C3 position of the rifamycin SV core has been investigated as a strategy to combat rifampicin-resistant Mycobacterium tuberculosis. nih.gov In these studies, the typical hydrazone unit of rifampicin was replaced with an amino-alkyl linkage. nih.gov Certain analogues with tryptamine (B22526) and para-methyl-sulfonylbenzylamine C3-substituents demonstrated significant activity against a rifampicin-resistant strain with a mutation at position S522L of the rpoB gene. nih.gov In silico analysis suggested that these new C3-substituted analogues may occupy a different space in the binding pockets of both wild-type and mutated RNAP, indicating a distinct binding mode compared to rifampicin. nih.gov

The nature of the substituent at the C3 position can also influence the physicochemical properties of the molecule. Studies on a series of C3-substituted rifamycins have shown that the type of interaction with serum albumins, which can be either ionic or hydrophobic, is determined by the structural features of the C3 substituent. nih.gov This interaction can, in turn, affect the antibacterial activity of the compounds. nih.gov

Table 2: Effect of C3 Substitutions on Rifamycin Activity

| C3 Substituent | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Morpholino (in combination with C25 modification) | ADP-ribosyltransferase (Arr) | Influences binding behavior to the enzyme. | nih.gov |

| Aminoalkyl-aromatic ring tails | Rifampicin-resistant M. tuberculosis | Active against resistant strains, suggesting a different binding mode to RNAP. | nih.gov |

| Various substituents | Serum Albumin | Determines the type of binding (ionic or hydrophobic), influencing antibacterial activity. | nih.gov |

Stereochemical Considerations and Conformational Impact on SAR

The three-dimensional conformation of rifamycins is a critical factor governing their interaction with the bacterial RNAP. nih.govacs.org The spatial arrangement of key functional groups, particularly the four oxygen atoms that form hydrogen bonds with the enzyme, is fundamental to their mechanism of action. acs.org

Studies have identified two primary conformations for rifamycins: an "active" conformation that binds effectively to RNAP and a "nonactive" one. acs.org The energy required for a molecule to transition from a nonactive to an active conformation can be substantial, and this conformational flexibility, or lack thereof, is a key aspect of their SAR. acs.org For instance, the methyl group at C34 has been identified as playing a pivotal role in determining the geometry of the pharmacophore. acs.org

In the context of C3 substitutions, the stereochemistry and resulting conformation also play a significant role. For example, new rifamycin derivatives combined with L-amino acids were found to exist in two different structures in solution: a zwitterionic form and a pseudocyclic structure stabilized by an intramolecular hydrogen bond within the protonated C3-substituent. nih.gov The presence and equilibrium between these forms influenced the physicochemical properties and, consequently, the antibacterial activity of the derivatives. nih.gov The bulkiness of the ester substituent in these C3-modified rifamycins was also found to be a crucial factor for achieving high antibacterial activity. nih.gov

Comparative SAR Studies with Other Rifamycin Derivatives

Comparative SAR studies provide valuable insights into the subtle structural modifications that can lead to significant differences in biological activity among rifamycin derivatives. When comparing 25-deacetyl NCEs to their 25-O-acetyl counterparts, a clear trend of improved intravenous efficacy was observed for the former in murine septicemia models. asm.org

Rifalazil, a benzoxazinorifamycin, and other novel rifamycins have demonstrated significantly lower minimum inhibitory concentrations (MICs) against S. aureus compared to rifampicin. asm.org Many of these new chemical entities also showed superior efficacy at lower intravenous doses. asm.org

The development of C25 carbamate rifamycin derivatives has been a key strategy to overcome resistance in Mycobacterium smegmatis. These derivatives show significantly improved antimicrobial activity compared to rifampin against this organism because they are not readily inactivated by the bacterial ADP-ribosyl transferase. researchgate.net

Furthermore, comparative analysis of C3-substituted rifamycin SV derivatives against rifampicin revealed that while some new analogues had comparable activity against wild-type M. tuberculosis, others with specific substitutions exhibited enhanced activity against rifampicin-resistant strains. nih.gov This highlights the potential of targeted modifications to overcome existing resistance mechanisms. The ability of these novel compounds to bind to the mutated RNAP in a different manner than rifampicin is a testament to the power of comparative SAR in designing next-generation antibiotics. nih.gov

Mechanisms of Antimicrobial Resistance to Rifamycin Derivatives and Countermeasures

Acquired Resistance Mechanisms Through Target Alteration (e.g., rpoB Mutations in RNA Polymerase)

The primary mechanism of resistance to rifamycins (B7979662) is the alteration of its molecular target, the β-subunit of DNA-dependent RNA polymerase (RNAP), which is encoded by the rpoB gene. nih.govresearchgate.net Mutations within this gene, particularly in an 81-base-pair region known as the rifampin resistance-determining region (RRDR), can lead to conformational changes in the RNAP. nih.govnih.gov These changes reduce the binding affinity of rifamycins, rendering the antibiotic ineffective. nih.gov

Studies have shown that a high percentage of rifampin-resistant Mycobacterium tuberculosis isolates, often between 95-96%, harbor mutations in the rpoB gene. neliti.com The specific mutations within the RRDR can correlate with the level of resistance. For instance, mutations at codons 526 and 531 are often associated with high-level resistance, while mutations at codon 511 may confer a lower degree of resistance. neliti.com

Table 1: Correlation of rpoB Codon Mutations with Rifampin Resistance Levels in M. tuberculosis

| Codon Mutation | Resistance Level |

|---|---|

| 511 | Low |

| 516 | Moderate |

| 526 | High |

| 531 | High |

This table is based on findings from studies on clinical isolates. neliti.com

The prevalence and type of rpoB mutations can vary geographically and among different bacterial strains. neliti.com While mutations in the RRDR are most common, alterations in other regions of the rpoB gene can also contribute to resistance. nih.gov The comprehensive analysis of these mutations is crucial for the development of rapid molecular diagnostic tools and for designing new rifamycin (B1679328) derivatives that can overcome this resistance mechanism. nih.govneliti.com

Enzymatic Inactivation by ADP-Ribosyl Transferases (e.g., ArrMab, ArrMsm)

A significant mechanism of resistance, particularly in certain mycobacterial species, is the enzymatic inactivation of rifamycins by ADP-ribosyl transferases (ARTs). biorxiv.orgresearchgate.net These enzymes catalyze the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a specific site on the rifamycin molecule. biorxiv.orgnih.gov This modification, known as ADP-ribosylation, sterically hinders the antibiotic from binding to its target, the RNA polymerase. biorxiv.org

Examples of such enzymes include ArrMsm from Mycolicibacterium smegmatis and ArrMab from Mycobacterium abscessus. biorxiv.orgresearchgate.net These enzymes specifically target the hydroxyl group at the C23 position of the rifamycin ansa-bridge for ADP-ribosylation. biorxiv.org The presence of these enzymes can confer high-level resistance to rifamycins. researchgate.net

To counter resistance mediated by ADP-ribosyl transferases, researchers have focused on the rational design of new rifamycin derivatives. nih.gov One promising strategy involves modifying the rifamycin scaffold at or near the site of enzymatic attack. The compound 25-Deacetoxy-25-hydroxyrifamycin S serves as a key intermediate in the synthesis of such novel derivatives.

By replacing the acetate (B1210297) group at the C25 position with other chemical moieties, it is possible to create derivatives that are no longer substrates for Arr enzymes. For example, the introduction of bulky carbamate (B1207046) groups at the C25 position has been shown to prevent the ADP-ribosylation of the adjacent C23 hydroxyl group. researchgate.netnih.gov This approach has led to the development of new rifamycin derivatives with significantly improved activity against Arr-producing mycobacteria. nih.gov

The design of these "resistance-overcoming" derivatives often involves a structure-activity relationship (SAR) approach, where different chemical groups are systematically introduced and their effect on antimicrobial activity and resistance to enzymatic inactivation is evaluated. nih.gov This strategy aims to develop compounds that not only bypass this specific resistance mechanism but also maintain potent inhibitory activity against the bacterial RNA polymerase. nih.gov

Efflux Pump Systems and Their Role in Rifamycin Resistance

Efflux pumps are membrane-bound protein complexes that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. bohrium.comresearchgate.net This process reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. nih.gov Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-cell division (RND) superfamily. bohrium.comresearchgate.net

Genetic Basis of Resistance Dissemination (e.g., Horizontal Gene Transfer)

The spread of antibiotic resistance genes through bacterial populations is greatly facilitated by horizontal gene transfer (HGT). nih.gov HGT refers to the transfer of genetic material between organisms other than by traditional reproduction. nih.gov The three primary mechanisms of HGT in bacteria are:

Conjugation: The transfer of genetic material, often plasmids, through direct cell-to-cell contact. nih.gov

Transformation: The uptake and incorporation of naked DNA from the environment. biorxiv.org

Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage. nih.gov

Antibiotic resistance genes, including those conferring resistance to rifamycins, can be located on mobile genetic elements such as plasmids and transposons. nih.gov These elements can be readily transferred between different bacterial species and genera, leading to the rapid dissemination of resistance. nih.gov The presence of antibiotics in the environment can create a selective pressure that favors the survival and proliferation of resistant strains, further accelerating the spread of resistance genes through HGT. nih.gov A recently identified mechanism, termed "vesiduction," involves the transfer of antibiotic resistance genes via outer membrane vesicles. nih.gov

Permeability Alterations in Bacterial Cell Envelopes

The bacterial cell envelope serves as a protective barrier that controls the passage of substances into and out of the cell. nih.gov Alterations in the permeability of this envelope can be a significant mechanism of antibiotic resistance. nih.gov Bacteria can reduce the uptake of antibiotics by modifying the composition and structure of their cell wall and membranes. nih.gov

In Gram-negative bacteria, the outer membrane provides a formidable barrier to many antibiotics. nih.gov Changes in the lipopolysaccharide (LPS) composition or the number and type of porin channels, which are protein channels that allow for the passage of hydrophilic molecules, can restrict the entry of rifamycins. nih.gov

Preclinical in Vitro and Non Human in Vivo Efficacy Studies

Evaluation of Antimicrobial Potency Against Relevant Bacterial Pathogens (e.g., Mycobacterium abscessus, Gram-positive, Gram-negative species)

The antimicrobial activity of 25-Deacetoxy-25-hydroxyrifamycin S and its derivatives has been a subject of investigation, particularly as part of a broader effort to develop rifamycins (B7979662) effective against drug-resistant bacteria. Modifications at the C25 position of the rifamycin (B1679328) ansa-chain are a key strategy to overcome intrinsic resistance mechanisms in pathogens like Mycobacterium abscessus, which are notoriously difficult to treat. nih.govnih.gov This resistance is often conferred by an ADP-ribosyltransferase enzyme (ArrMab), which inactivates standard rifamycins like rifampicin (B610482) (RMP). tamiu.eduresearchgate.net

The primary rationale for synthesizing derivatives like this compound was to create compounds that could evade these bacterial resistance mechanisms while retaining or enhancing their core antimicrobial activity. nih.gov However, the biological evaluation of 25-deacetoxy-25-epi-hydroxyrifamycin S, an epimer of the target compound, did not confirm the initial hypothesis that adding a hydroxyl group at this position would increase its intrinsic activity. nih.gov

Research into other C25-modified rifamycins has shown more promise. For instance, a derivative labeled as "5j," which features a different modification at the C25 position, has demonstrated significant potency against M. abscessus, with minimum inhibitory concentration (MIC) values comparable to the antibiotic amikacin. nih.govresearchgate.net This highlights the importance of the specific substituent at the C25 position in determining antimicrobial efficacy. tamiu.edu While some novel rifamycins have shown excellent activity against various Gram-positive clinical isolates, including staphylococci and streptococci, specific data for this compound against a wide panel of Gram-positive and Gram-negative species is not extensively detailed in recent literature. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) data for a related C25-modified rifamycin derivative against Mycobacterium abscessus, illustrating the potential of this modification strategy.

| Compound/Drug | Organism | MIC (µg/mL) |

| Derivative 5j | M. abscessus (reference strain) | 2-32 |

| Amikacin (AMK) | M. abscessus (reference strain) | 2 |

| Rifampicin (RMP) | M. abscessus (reference strain) | >32 |

This table presents data for a related C25-modified rifamycin derivative (5j) to provide context on the activity of this compound class against M. abscessus, as detailed data for this compound is limited. Data sourced from reference nih.gov.

Development and Application of Non-Human Animal Models for Infectious Disease Research (e.g., Murine Infection Models)

For example, studies on next-generation rifamycins have utilized murine models of M. abscessus lung infection to demonstrate that these new agents can be as effective as a standard multi-drug combination therapy. nih.gov However, a review of the available scientific literature indicates that this compound has not been evaluated in any non-human animal models of infectious disease. This is likely because its initial in vitro antimicrobial and enzyme inhibition profiles were not sufficiently promising to warrant progression to more complex and costly in vivo studies. nih.gov

Advanced In Vitro Human-Relevant Preclinical Models (e.g., 3D Cell Culture Systems, Organ-on-a-Chip)

In recent years, drug discovery has seen a shift towards more physiologically relevant in vitro models that can better predict human responses. nih.gov Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. nih.govmdpi.com Advanced preclinical models, such as three-dimensional (3D) cell culture systems and organ-on-a-chip technology, address these limitations.

3D Cell Culture Systems: These models, which include spheroids and organoids, allow cells to grow in three dimensions, fostering cell-to-cell and cell-to-matrix interactions that are absent in 2D cultures. mdpi.comnih.gov Hydrogels are often used to provide a scaffold that mimics the natural extracellular matrix. mdpi.commdpi.com For infectious disease research, 3D models can be used to study host-pathogen interactions and test antimicrobial efficacy in a setting that more closely resembles human tissue. nih.gov For instance, cells grown in 3D cultures often show different susceptibility to drugs compared to their 2D counterparts. nih.gov

Organ-on-a-Chip: This microfluidic technology creates miniature models of human organs, such as a "lung-on-a-chip," by culturing human cells in micro-engineered devices. nih.govnih.gov These chips can simulate the mechanical and physiological conditions of an organ, such as the breathing motions of a lung, providing a dynamic environment for studying disease processes and drug efficacy. nih.gov

Despite the significant advantages of these technologies in modern drug development, there are no published studies on the evaluation of this compound using either 3D cell culture systems or organ-on-a-chip models. These advanced methods are typically employed for more promising drug candidates that have already demonstrated significant potential in initial screening assays.

Analytical Research and Methodological Development for 25 Deacetoxy 25 Hydroxyrifamycin S

Method Development for Quantitative Analysis in Research Matrices

The development of robust and validated analytical methods is essential for the accurate quantification of 25-Deacetoxy-25-hydroxyrifamycin S in various research matrices. These methods are crucial for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. The availability of the compound with a high degree of purity, often reported as 98.00% by HPLC, facilitates its use in the development and validation of such quantitative assays. allmpus.com Method validation typically adheres to regulatory guidelines to ensure reliability, and may involve assessing parameters such as linearity, accuracy, precision, and sensitivity. synzeal.com

For instance, quantitative methods developed for structurally related compounds like rifampicin (B610482) and its primary metabolite, 25-O-desacetyl rifampicin, often utilize techniques that can be adapted for this compound. researchgate.net These methods are designed to be stable and efficient, allowing for the simultaneous determination of the parent drug and its metabolites or related impurities in complex biological matrices like human liver microsomes. researchgate.net

This compound serves as a crucial reference standard in both pharmaceutical and biological research. synzeal.com A reference standard is a highly purified compound used as a measurement benchmark for analytical tests. Its availability is essential for the quality control (QC) applications during the commercial production of related antibiotics like rifamycin (B1679328). synzeal.com

As a reference material, it is used for:

Analytical Method Development: Establishing new methods for identifying and quantifying rifamycin-related substances. synzeal.com

Method Validation (AMV): Confirming that analytical procedures are suitable for their intended purpose. synzeal.com

Impurity Profiling: Identifying and quantifying its presence as a process impurity or degradation product in rifampicin and other rifamycin antibiotics. allmpus.com

Suppliers provide this compound with a comprehensive Certificate of Analysis (CoA), which includes detailed characterization data, confirming its identity and purity and ensuring its suitability as a reference standard. allmpus.comsynzeal.com

Table 1: Properties of this compound Reference Standard

| Property | Value | Source |

| Molecular Formula | C35H43NO11 | allmpus.comchromatoscientific.com |

| Molecular Weight | 653.73 g/mol | allmpus.com |

| CAS Number | 17555-51-0 | allmpus.comchromatoscientific.com |

| Purity (by HPLC) | 98.00% | allmpus.com |

| Storage | -20°C under inert atmosphere | allmpus.com |

| Appearance | Not specified in search results | |

| Solubility | Methanol (B129727) (as part of USP/EP Diluent) | allmpus.com |

Advanced Separation Techniques (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Advanced separation techniques are indispensable for the analysis of this compound, allowing for its isolation, identification, and quantification from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. The purity of this compound reference standards is routinely confirmed by HPLC. allmpus.com Validated HPLC methods have been developed for the simultaneous analysis of rifampicin and its structurally similar metabolite, 25-O-desacetyl rifampicin. researchgate.net A typical method involves a reverse-phase C-18 column with a gradient elution using a mobile phase of water and methanol, and detection at a specific wavelength, such as 254 nm. researchgate.net Such methods demonstrate excellent linearity and have defined limits of detection (LOD) and quantification (LOQ), making them suitable for precise analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and selectivity, making them powerful tools for detecting trace amounts of compounds. While specific LC-MS/MS methods for this compound are not detailed in the provided results, the technique is considered a gold standard for analyzing related molecules. nih.govnih.gov For example, robust LC-MS/MS methods have been developed for quantifying analytes like 25-hydroxyvitamin D in biological samples such as dried blood spots, demonstrating the technique's capability for high-throughput analysis in epidemiological studies. nih.govnih.gov These methods are valued for their ability to separate structurally similar isomers and provide accurate quantification even with complex matrix effects. nih.govnih.gov

Table 2: Example HPLC Method Parameters for a Related Rifamycin Derivative

| Parameter | Specification | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| Column | Reverse-phase C-18 Phenomenex Luna | researchgate.net |

| Mobile Phase | Gradient elution with water and methanol | researchgate.net |

| Detector | Photodiode Array (PDA) | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Analyte Example | 25-O-desacetyl rifampicin | researchgate.net |

| Retention Time | ~8.25 min (for 25-O-desacetyl rifampicin) | researchgate.net |

Spectroscopic Methods for Characterization and Quality Control (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental to the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed molecular structure of organic compounds. nih.gov For this compound, both ¹H and ¹³C NMR are used for its characterization, and this data is typically included in the Certificate of Analysis provided by suppliers. allmpus.com Detailed NMR studies on the broader rifamycin family have utilized 2D homo- and heteronuclear correlation spectroscopy to assign all proton and carbon signals, which has helped to correct previous interpretations of their complex structures. researchgate.net This level of detailed analysis confirms the specific arrangement of atoms and functional groups within the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. It is a standard characterization technique for this compound, confirming its molecular weight of 653.73 g/mol . allmpus.com When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and specific method for both identification and quantification. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. The CoA for this compound includes IR data, which would show characteristic absorption bands for its hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and amide (N-C=O) functional groups, confirming its identity. allmpus.com

Electrochemical and Optical Sensing Techniques for Detection in Research Environments

Electrochemical and optical sensing techniques represent an emerging area for the rapid and sensitive detection of various analytes, including antibiotics.

Electrochemical sensing methods, such as voltammetry and electrochemical impedance spectroscopy, offer advantages like low cost, high sensitivity, and portability. mdpi.com Aptasensors, which use short DNA or RNA sequences (aptamers) that bind to a specific target, have been developed for the electrochemical detection of antibiotics like kanamycin. researchgate.net These sensors can achieve low detection limits, on the nanomolar scale. researchgate.netresearchgate.net

Optical sensing methods also provide alternative detection strategies. However, the specific application and development of electrochemical or optical sensing techniques designed explicitly for the detection of this compound in research environments are not widely documented in the searched scientific literature. While the principles have been successfully applied to other antibiotics and biomolecules, dedicated sensors for this particular rifamycin derivative remain a potential area for future research. mdpi.comnih.gov

Emerging Research Frontiers and Translational Opportunities

Rational Design and Synthesis of Next-Generation 25-Deacetoxy-25-hydroxyrifamycin S Analogs

Rational drug design offers a powerful strategy to overcome the limitations of existing antibiotics, such as resistance and suboptimal pharmacokinetic properties. nih.gov For rifamycins (B7979662), this approach leverages detailed structural knowledge of their target, the bacterial DNA-dependent RNA polymerase (RNAP), to create new analogs with enhanced efficacy. nih.govnih.gov The development of next-generation analogs of this compound is centered on strategic modifications to its chemical scaffold, particularly the ansa chain and the naphthoquinone core, to improve target binding and evade resistance mechanisms. nih.govmdpi.com

One primary goal is to design compounds that can effectively inhibit RNAP enzymes that have developed resistance-conferring mutations. nih.gov Structure-based drug design (SBDD) is a key methodology, utilizing high-resolution crystal structures of rifamycin-RNAP complexes to identify opportunities for modification. nih.gov For instance, modifying the C-25 position, which is central to the identity of this compound, could introduce new interactions within the binding pocket, potentially restoring affinity for mutant RNAP. nih.gov The synthesis of novel benzoxazinorifamycins and other derivatives has demonstrated that modifications around the ansa chain can yield compounds with potent activity against resistant strains. nih.govasm.org

The process often involves a multi-objective optimization where chemists aim to enhance potency while ensuring the molecule retains favorable drug-like properties. youtube.com Synthetic strategies, such as the Alder-Ene reaction, have been employed to introduce bulky groups near critical hydroxyls on the ansa chain, showcasing the chemical tractability of this region for creating diverse analogs. mdpi.com By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop candidates with superior therapeutic profiles.

Table 1: Key Considerations in the Rational Design of Rifamycin (B1679328) Analogs

| Design Strategy | Target Rationale | Example Application |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Exploit the 3D structure of the RNAP binding pocket to design molecules with improved fit and new interactions. | Modifying the ansa-chain to form additional hydrogen bonds or van der Waals contacts with RNAP residues. nih.govnih.gov |

| Overcoming Resistance | Design analogs that are insensitive to common resistance mutations (e.g., in the rpoB gene). | Creating bulkier side chains that sterically hinder resistance-conferring enzymatic modifications like ADP-ribosylation. nih.gov |

| Hybrid Drug Design | Covalently link the rifamycin pharmacophore to another antibiotic moiety with a different target. nih.gov | Combining with a topoisomerase inhibitor to create a dual-action antibiotic. |

| Modulation of Physicochemical Properties | Alter the scaffold to improve solubility, stability, and pharmacokinetic parameters. | Synthesizing coamorphous forms or adding polar groups to enhance aqueous solubility. nih.gov |

Deeper Mechanistic Understanding through Structural Biology and Biophysics

A profound understanding of how an antibiotic interacts with its target at a molecular level is fundamental to developing improved versions. For the rifamycin class, including this compound, the primary target is the β-subunit of the bacterial RNAP. asm.org Structural biology and biophysical techniques have been indispensable in elucidating this mechanism.

High-resolution crystal structures of rifampicin (B610482) complexed with RNAP from organisms like Thermus aquaticus have revealed that the inhibitor binds deep within the DNA/RNA channel. nih.govpsu.edu This position allows it to physically block the path of the elongating RNA transcript once it reaches a length of two to three nucleotides, thereby halting transcription. nih.gov The rifamycin binding pocket is highly conserved across bacteria, explaining the broad-spectrum activity of these antibiotics. asm.org However, subtle differences in the regions surrounding this pocket can influence sensitivity to different rifamycin derivatives. asm.org

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are critical for visualizing these interactions. nih.govrcsb.org These methods can precisely map the contact points between this compound and RNAP, revealing how the specific hydroxyl group at the C-25 position contributes to the binding affinity and specificity. Furthermore, biophysical assays are used to quantify the binding kinetics and thermodynamics, providing crucial data on the stability and potency of the drug-target complex. Understanding how resistance mutations, such as those in the S531L, H526Y, or D516V positions of RpoB, alter the binding pocket's shape and electrostatics is essential for designing analogs that can overcome these changes. nih.gov

| Mass Spectrometry (MS) | Confirms molecular structure and can be used in enzyme assays to monitor drug modification by resistance enzymes. pnas.org | Verifies the identity of synthesized analogs and can be used to study resistance mechanisms like ADP-ribosylation. nih.gov |

Harnessing Biosynthetic Pathways for Novel Compound Discovery

The natural production of rifamycins by actinomycetes, most notably Amycolatopsis mediterranei, is orchestrated by a large biosynthetic gene cluster (BGC). washington.edunih.gov This cluster contains the genetic blueprint for assembling the antibiotic, from the initial building blocks to the final, complex structure. Harnessing these biosynthetic pathways through genetic engineering represents a vibrant frontier for discovering novel compounds related to this compound. frontiersin.org

The core of the rifamycin scaffold is assembled by a modular Type I polyketide synthase (PKS). nih.govnih.gov This enzymatic assembly line uses 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit and sequentially adds acetate (B1210297) and propionate (B1217596) extenders. washington.edunih.gov Following the creation of the polyketide chain, a series of post-PKS tailoring enzymes perform crucial modifications—such as hydroxylation, methylation, and cyclization—to produce the final rifamycin analogs. nih.govresearchgate.net The compound this compound is a product of these downstream modifications, specifically involving enzymatic reactions at the C-25 position of the ansa chain.

Combinatorial biosynthesis, which involves swapping or modifying the domains and modules of the PKS, allows for the creation of novel rifamycin backbones. frontiersin.orgresearchgate.net For example, replacing an acyltransferase (AT) domain that typically incorporates a methylmalonyl-CoA extender with one that uses malonyl-CoA can lead to derivatives like 24-desmethylrifamycin B. nih.gov Similarly, targeted inactivation or modification of the post-PKS genes responsible for acetylation at C-25 could be a direct route to increase the yield of this compound or to generate new analogs from this intermediate. Furthermore, the discovery of silent rifamycin BGCs in other microorganisms, including those from unique environments like deserts or marine sponges, provides a rich genetic reservoir for new enzymatic tools and novel rifamycin structures. mdpi.comnih.gov

Table 3: Key Genes in the Rifamycin Biosynthetic Gene Cluster

| Gene(s) | Function | Potential for Engineering |

|---|---|---|

| rifA-rifE | Encode the modular Type I Polyketide Synthase (PKS) that assembles the polyketide backbone. nih.govnih.gov | Swapping modules or domains to incorporate different extender units and alter the ansa chain structure. frontiersin.org |

| rifF | Amide synthase that catalyzes the macrocyclization of the linear polyketide chain. nih.gov | Inactivation leads to the accumulation of linear polyketide intermediates, which can be isolated and modified. |

| rifK | AHBA synthase, responsible for creating the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. washington.edunih.gov | Modifying this enzyme could allow for the incorporation of alternative starter units. |

| Post-PKS Tailoring Enzymes (e.g., P450 monooxygenases, methyltransferases) | Perform specific chemical modifications on the rifamycin scaffold, such as hydroxylations and methylations. nih.govresearchgate.net | Overexpressing or knocking out specific genes to generate targeted derivatives like this compound. |

Application of Computational Chemistry and Artificial Intelligence in Rifamycin Research

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the pace and efficiency of drug discovery. youtube.com These technologies offer powerful tools for exploring the vast chemical space of rifamycin analogs, predicting their properties, and accelerating the identification of promising new candidates derived from this compound.

Computational chemistry encompasses a range of techniques, from quantum mechanics to molecular modeling, that simulate molecular interactions. Molecular docking studies, for example, can predict how this compound and its designed analogs bind to the RNAP target pocket, providing insights into binding energy and key interactions. nih.gov Density Functional Theory (DFT) calculations can be used to study the structural and electronic properties of new analogs, helping to rationalize their stability and reactivity. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural features of a series of rifamycin derivatives with their observed biological activity, enabling the prediction of potency for newly designed compounds. mdpi.com

Table 4: Computational and AI Tools in Rifamycin Drug Discovery

| Tool/Technique | Application | Example in Rifamycin Research |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to its target. nih.gov | Simulating the binding of novel this compound analogs to wild-type and mutant RNAP. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of the drug-target complex. researchgate.net | Evaluating the conformational flexibility of the ansa chain and the stability of its interaction with the RNAP binding site. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate chemical structure to biological activity. mdpi.com | Predicting the antibacterial potency of new rifamycin derivatives before they are synthesized. |

| Machine Learning (ML) / Artificial Intelligence (AI) | Trains algorithms on large datasets to predict antimicrobial activity, toxicity, or design novel molecules. upenn.eduamr-action.au | Screening virtual libraries for compounds with novel scaffolds that inhibit RNAP or mining genomic data for new BGCs. sciencedaily.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Creating a model of the ideal rifamycin analog to guide the design of new structures with enhanced potency. |

Q & A

Q. What are the key structural features of 25-Deacetoxy-25-hydroxyrifamycin S that differentiate it from rifamycin S?

The compound is characterized by the removal of the 25-acetoxy group and the introduction of a hydroxyl group at the 25-position. This modification was hypothesized to enhance interaction with bacterial RNA polymerase by enabling additional hydrogen bonding via the hydroxyl group. Structural confirmation relies on nuclear magnetic resonance (NMR) and X-ray crystallography to verify stereochemistry and conformation, as demonstrated in synthesis studies .

Q. What experimental methodologies are used to synthesize this compound?

Synthesis involves regioselective deacetylation and hydroxylation steps. Key steps include protecting reactive functional groups, followed by selective hydrolysis under alkaline conditions. Post-synthesis purification employs high-performance liquid chromatography (HPLC) with UV detection to ensure >94% purity. Detailed protocols for handling hygroscopic intermediates and optimizing reaction yields are critical to reproducibility .

Q. How is the antibacterial activity of this compound typically assessed in vitro?

Standard assays include minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., Staphylococcus aureus), using broth microdilution methods per CLSI guidelines. Activity is compared to rifampicin as a positive control. Researchers must account for compound stability in culture media and potential solvent effects (e.g., DMSO concentration ≤1% v/v) to avoid false negatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between hypothesized and observed bioactivity of this compound?

Despite structural modifications to enhance RNA polymerase binding, observed activity may not align with predictions. To investigate, perform molecular dynamics simulations to assess binding affinity changes and compare with rifamycin S. Additionally, evaluate off-target effects using transcriptomic profiling (RNA-seq) and validate via isothermal titration calorimetry (ITC) to measure direct enzyme-ligand interactions .

Q. What statistical approaches are recommended for analyzing variability in biological assays involving this compound?

Use mixed-effects models to account for batch-to-batch variability in compound synthesis and inter-experimental noise. Report standard deviations (SD) or confidence intervals (CI) for MIC values, ensuring numerical precision aligns with instrument limits (e.g., MICs rounded to one significant digit beyond instrument resolution). Pre-register analysis plans to mitigate confirmation bias .

Q. How can the hydroxyl group at C-25 be leveraged to improve target specificity?

Advanced strategies include:

- Derivatization : Synthesize prodrugs (e.g., ester conjugates) to enhance membrane permeability, followed by enzymatic activation in target cells.

- Structure-Activity Relationship (SAR) Studies : Systematically modify adjacent functional groups and use surface plasmon resonance (SPR) to quantify binding kinetics.

- Cryo-EM : Resolve compound-enzyme complexes to identify hydrogen-bonding networks and guide rational design .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

- Material Documentation : Specify manufacturer, batch number, and purity (e.g., HPLC chromatograms) in methods.

- Data Transparency : Publish raw NMR spectra, chromatographic conditions, and crystallographic data in supplemental materials.

- Reagent Stability : Note storage conditions (e.g., -20°C under argon) and expiration timelines to prevent degradation .

Methodological Guidance for Experimental Design

How should researchers formulate hypothesis-driven questions about this compound’s mechanism of action?

Apply the PICO framework :

- Population : Bacterial RNA polymerase mutants.

- Intervention : this compound at sub-MIC concentrations.

- Comparison : Wild-type RNA polymerase + rifampicin.

- Outcome : Transcriptional inhibition measured via luciferase reporter assays. Ensure questions meet FINER criteria (Feasible, Novel, Ethical, Relevant) by piloting assays to confirm technical viability .

Q. What are common pitfalls in interpreting cytotoxicity data for this compound?

- Solvent Interference : Residual organic solvents (e.g., acetonitrile) in stock solutions may skew cell viability assays. Include solvent-only controls.

- Time-Dependent Effects : Conduct time-kill studies over 24–72 hours to distinguish bacteriostatic vs. bactericidal activity.

- Resistance Mechanisms : Pre-screen bacterial strains for pre-existing mutations in rpoB (RNA polymerase subunit) to avoid confounding results .

Q. How can computational models complement experimental studies of this compound?

- Docking Simulations : Use AutoDock Vina to predict binding poses relative to rifamycin S. Cross-validate with experimental ITC data.

- QSAR Modeling : Train models on MIC data from structural analogs to identify critical physicochemical descriptors (e.g., logP, polar surface area).

- Machine Learning : Apply random forest classifiers to predict resistance profiles based on genomic datasets .

Data Presentation and Reporting Standards

- Figures : Include dose-response curves with error bars representing SD (n ≥ 3). Avoid overloading figures with chemical structures; prioritize clarity per journal guidelines .

- Tables : Report MIC values with 95% CIs and P-values from ANOVA or non-parametric equivalents (e.g., Kruskal-Wallis) .

- Ethics : Disclose conflicts of interest (e.g., funding from antibiotic developers) and adhere to animal welfare protocols if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.